5-Iodo-8-methylquinoline

Description

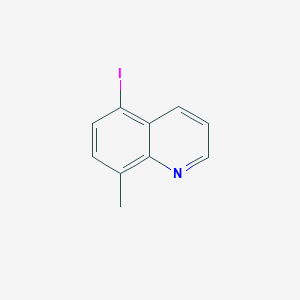

5-Iodo-8-methylquinoline (C₁₀H₉IN) is a halogenated quinoline derivative characterized by an iodine substituent at the 5-position and a methyl group at the 8-position of the quinoline ring. Its synthesis involves the iodination of 8-methylquinoline using iodine in concentrated sulfuric acid with silver sulfate as a catalyst . This method ensures regioselective halogenation at the 5-position, a reaction pathway facilitated by the directing effects of the methyl group and the electron-deficient quinoline core.

The compound’s molecular weight is 285.08 g/mol (calculated from C₁₀H₉IN).

Properties

IUPAC Name |

5-iodo-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFJJTNYFVXWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)I)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524671 | |

| Record name | 5-Iodo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-17-3 | |

| Record name | 5-Iodo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Halogenated 8-Methylquinolines

The halogenation of 8-methylquinoline yields a series of 5-halo derivatives (Table 1). Key differences arise from the halogen’s electronic and steric effects:

Table 1: Comparison of 5-Halo-8-methylquinolines

Key Findings :

- Reactivity: Iodine’s larger atomic radius and weaker C-I bond make this compound more reactive in substitution reactions. For example, bromination with NBS partially displaces iodine, yielding a mixture of 5-bromo- and 5-iodo-8-(bromomethyl)quinoline .

- Electronic Effects: The electron-withdrawing nature of halogens (I < Br < Cl < F) influences the quinoline ring’s electron density, affecting its participation in electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Functional Group Variations at the 8-Position

Substituents at the 8-position significantly alter physicochemical properties:

Table 2: 8-Substituted Quinoline Derivatives

Key Findings :

- Lipophilicity: The methyl group in this compound contributes to higher lipophilicity compared to the methoxy or hydroxyl analogs, impacting bioavailability and membrane permeability.

- Solubility : Methoxy and hydroxyl derivatives exhibit improved aqueous solubility due to polar functional groups, making them preferable for pharmaceutical applications .

Complex Halogenation Patterns in Quinoline Scaffolds

Multi-halogenated quinolines demonstrate diverse reactivities:

- 8-Chloro-3,4-dibromo-5-methoxyquinoline (C₁₀H₅Br₂ClNO): This compound’s multiple halogens and methoxy group enable versatile reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .

- 5-Acetamido-6-bromo-8-ethyl-2-hydroxyquinoline (C₁₂H₁₂BrN₂O₂): The acetamido and hydroxy groups enhance metal-binding capacity, relevant in antimicrobial or catalytic applications .

Comparison with this compound:

- Synthetic Utility: Multi-halogenated quinolines are often intermediates in drug synthesis, whereas this compound’s single iodine atom makes it a strategic substrate for selective derivatization.

- Stability : Iodo derivatives are generally less stable than chloro or bromo analogs under prolonged UV exposure or heating due to the weaker C-I bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.